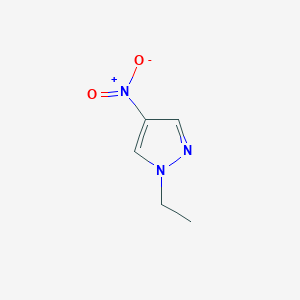

1-乙基-4-硝基-1H-吡唑

概述

描述

“1-ethyl-4-nitro-1H-pyrazole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H8N2 .

Synthesis Analysis

Pyrazole synthesis involves a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of “1-ethyl-4-nitro-1H-pyrazole” can be represented by the formula C5H8N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The molecular weight of “1-ethyl-4-nitro-1H-pyrazole” is 141.12800 . The exact mass is 141.05400 . The topological polar surface area is 74.5 Ų . The complexity is 99.2 .

科学研究应用

药物化学

吡唑类化合物,包括 1-乙基-4-硝基-1H-吡唑,在药物化学中有着广泛的应用 . 它们被用作生物活性化学物质合成中的支架 . 吡唑衍生物已被发现具有多种生物活性,例如抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病作用 .

药物发现

在药物发现领域,1-乙基-4-硝基-1H-吡唑及其衍生物发挥着重要作用 . 例如,一种合成的吡唑衍生物被发现通过阻止伤口愈合和集落形成,延迟细胞周期 G0/G1 期,激活 p27 水平,以及最有可能通过 DNA 诱导凋亡来导致 4T1 细胞死亡 .

农业化学

吡唑类化合物也用于农业化学 . 由于其生物活性,它们常用于开发新型杀虫剂和除草剂 .

配位化学

在配位化学中,吡唑类化合物经常被用作配体 . 它们可以与各种金属形成配合物,然后可用于各种应用,从催化到材料科学 .

有机金属化学

吡唑类化合物也用于有机金属化学 . 它们可以形成有机金属化合物,这些化合物用于各种应用,包括催化和材料科学 .

生命科学研究的生物材料或有机化合物

4-硝基-1H-吡唑,是 1-乙基-4-硝基-1H-吡唑的近亲,是一种生化试剂,可用作生命科学相关研究的生物材料或有机化合物 .

抗氧化剂和抗菌剂

据报道,从吡唑合成得到的吡喃吡唑衍生物可作为抗氧化剂和抗菌剂 .

抑制 PDGFR、FGFR 和 VEGFR

从吡唑合成得到的 1-苯基-4,5-二氢-1H-吡唑已被发现抑制 PDGFR、FGFR 和 VEGFR。 这些受体促进成纤维细胞增殖、迁移和转化,这种抑制形成了它们在 IPF 中使用的基础 .

作用机制

Target of Action

1-Ethyl-4-nitro-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various targets in the body

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that 1-ethyl-4-nitro-1h-pyrazole may affect multiple pathways and have downstream effects .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it can be inferred that 1-ethyl-4-nitro-1h-pyrazole may have various effects at the molecular and cellular levels .

Action Environment

Like all chemical compounds, the action of 1-ethyl-4-nitro-1h-pyrazole is likely to be influenced by factors such as temperature, ph, and the presence of other substances .

安全和危害

未来方向

Due to the biological and medicinal properties of pyrazole derivatives, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This includes the development of new and improved applications, as well as the advancement of methodologies for the synthesis of pyrazole derivatives .

属性

IUPAC Name |

1-ethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPXKEBIYOXPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502745 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58793-45-6 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

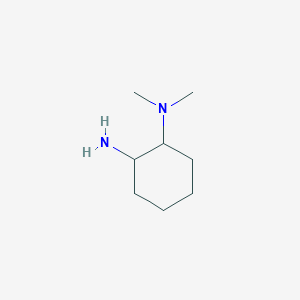

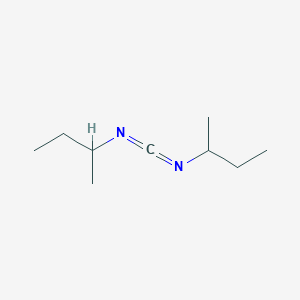

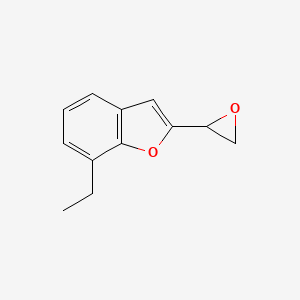

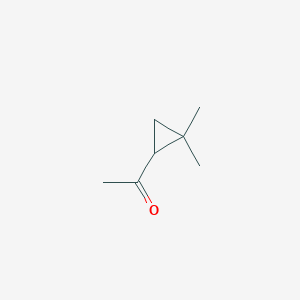

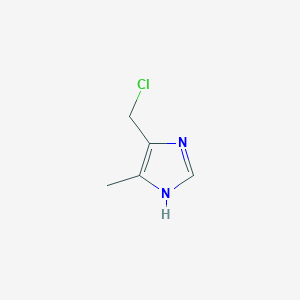

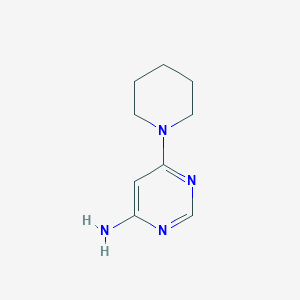

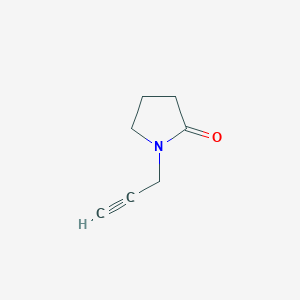

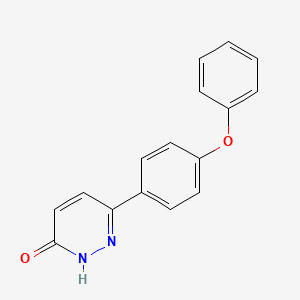

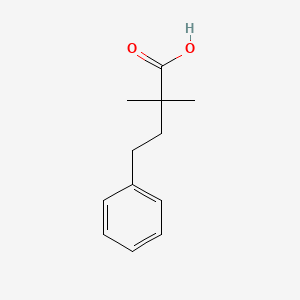

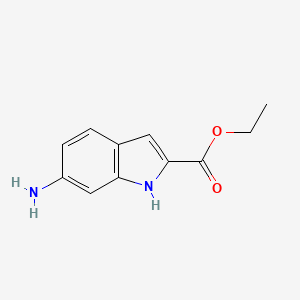

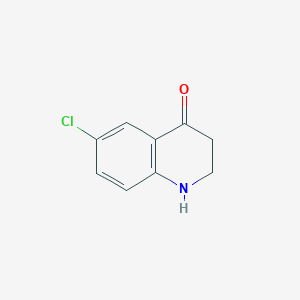

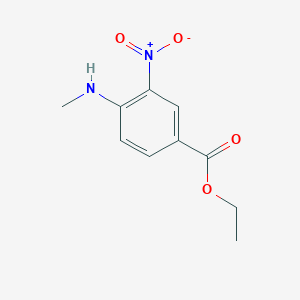

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。